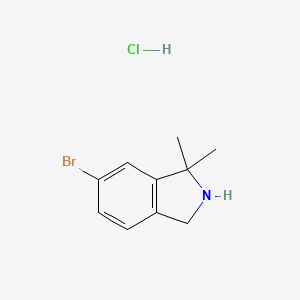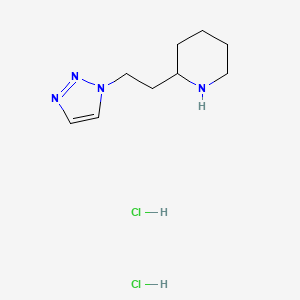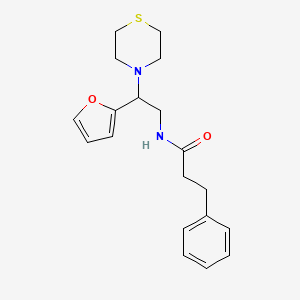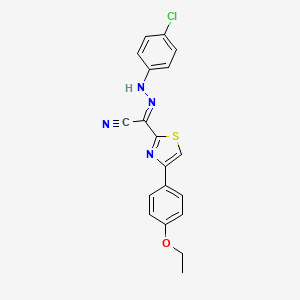![molecular formula C22H20N6O3S B2414658 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide CAS No. 1396863-12-9](/img/structure/B2414658.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as n-acetyl-2-arylethylamines . These are compounds containing an acetamide group that is N-linked to an arylethylamine .
Molecular Structure Analysis
The molecular structure of this compound includes a variety of functional groups, including an acetamide group, a sulfonamide group, and a 1,2,3-triazole ring . The linear formula is C14H16N4O3S .Aplicaciones Científicas De Investigación
Anticancer Properties
This compound has garnered interest due to its potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), colon cancer (HCT-116), and cervical cancer (SiHa). Preliminary studies suggest that it exhibits promising antiproliferative activity, making it a candidate for further investigation in cancer therapy .
Anti-Fibrotic Activity
The compound’s anti-fibrotic properties have been studied extensively. In vitro experiments using immortalized rat hepatic stellate cells (HSC-T6) revealed that several derivatives of this compound exhibit better anti-fibrotic activity than Pirfenidone (a known anti-fibrotic drug) and Bipy55′DC. Notably, compounds like ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrated significant inhibition of collagen expression and hydroxyproline content, suggesting their potential as novel anti-fibrotic agents .
EGFR Kinase Inhibition
In silico studies have hinted at the compound’s ability to inhibit epidermal growth factor receptor (EGFR) kinase. EGFR plays a crucial role in cancer progression, and inhibiting it can be therapeutically beneficial. Further investigations are needed to validate its EGFR inhibitory activity .
Photoactive Materials
Interestingly, this compound has been explored as a precursor for potential photoactive materials. Its unique structure makes it suitable for constructing coordination complexes with intriguing properties. Researchers have identified it as an excellent building block for such applications .
Antitubercular Activity
Derivatives derived from pyridine and indole, including this compound, were evaluated for their in vitro antitubercular activity. While more research is needed, initial findings indicate potential efficacy against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) .
Carbonic Anhydrase Inhibition
Given the presence of a sulfonamide group, this compound might also exhibit carbonic anhydrase inhibition. Carbonic anhydrases play essential roles in physiological processes, and their inhibition has therapeutic implications. However, specific studies on this compound’s interaction with carbonic anhydrases are lacking .
Propiedades
IUPAC Name |
1-phenyl-5-pyridin-2-yl-N-[2-(4-sulfamoylphenyl)ethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3S/c23-32(30,31)18-11-9-16(10-12-18)13-15-25-22(29)20-21(19-8-4-5-14-24-19)28(27-26-20)17-6-2-1-3-7-17/h1-12,14H,13,15H2,(H,25,29)(H2,23,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVAVEXQGLVJEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2414575.png)

![N-(2,5-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2414578.png)


![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2414587.png)

![N-cyclohexyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2414589.png)
![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2414590.png)

![Ethyl 5-(2-chloro-6-fluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2414593.png)


![methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2414597.png)